molecular formula C24H20ClNO3S B2976213 (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114850-73-5

(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2976213
CAS No.: 1114850-73-5
M. Wt: 437.94
InChI Key: WHLAJBDAUMMFLT-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that features a benzothiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multiple steps. One common route starts with the preparation of 4-chlorophenyl isocyanate, which is then reacted with 4-isopropylphenylamine under controlled conditions to form the intermediate. This intermediate undergoes cyclization and oxidation to yield the final benzothiazine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups to the benzothiazine core.

Scientific Research Applications

(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)(4-hydroxyphenyl)methanone: A related compound with a hydroxyl group instead of the isopropyl group.

    (4-chlorophenyl)(4-isopropylphenyl)methanone: Similar structure but lacks the benzothiazine core.

    4-chlorophenyl isocyanate: A precursor used in the synthesis of the target compound

Uniqueness

(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is unique due to its benzothiazine core, which imparts specific chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO3S/c1-16(2)17-9-13-20(14-10-17)26-15-23(24(27)18-7-11-19(25)12-8-18)30(28,29)22-6-4-3-5-21(22)26/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLAJBDAUMMFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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